molecular formula C11H11F3N2O B1498447 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine CAS No. 467451-81-6

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine

Cat. No. B1498447
CAS RN: 467451-81-6
M. Wt: 244.21 g/mol
InChI Key: UFWYMYNPQBBVRL-UHFFFAOYSA-N
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Description

“2-(Trifluoromethoxy)ethanamine” is a chemical compound with the molecular formula C3H6F3NO. It has an average mass of 129.081 Da and a monoisotopic mass of 129.040146 Da .


Synthesis Analysis

The synthesis of trifluoromethoxy ethers, which are structurally similar to the compound , has been discussed in a review . One method involves the exposure of dithiocarbonates (xanthogenates) to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, resulting in the formation of trifluoromethyl ethers .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethoxy)ethanamine” consists of 3 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-(Trifluoromethoxy)ethanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 48.0±35.0 °C at 760 mmHg, and a vapor pressure of 315.0±0.1 mmHg at 25°C . It also has a flash point of -17.1±25.9 °C .

properties

IUPAC Name

2-[6-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)17-8-1-2-9-7(3-4-15)6-16-10(9)5-8/h1-2,5-6,16H,3-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWYMYNPQBBVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652941
Record name 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine

CAS RN

467451-81-6
Record name 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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